Cas no 1835734-67-2 (1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benZene)

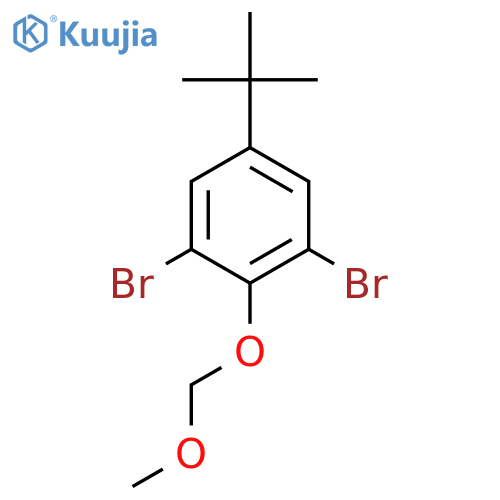

1835734-67-2 structure

商品名:1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benZene

1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benZene 化学的及び物理的性質

名前と識別子

-

- 1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benZene

- 1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene

- SCHEMBL23014691

- 1835734-67-2

- MFCD34760000

-

- インチ: 1S/C12H16Br2O2/c1-12(2,3)8-5-9(13)11(10(14)6-8)16-7-15-4/h5-6H,7H2,1-4H3

- InChIKey: NGEOBQWWACQZJG-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=C(C=C(C=1)C(C)(C)C)Br)OCOC

計算された属性

- せいみつぶんしりょう: 351.94966g/mol

- どういたいしつりょう: 349.95170g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.9

- トポロジー分子極性表面積: 18.5Ų

1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benZene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR023SX4-1g |

1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene |

1835734-67-2 | 95% | 1g |

$800.00 | 2025-02-13 | |

| Aaron | AR023SX4-250mg |

1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene |

1835734-67-2 | 95% | 250mg |

$500.00 | 2025-02-13 | |

| abcr | AB608888-5g |

1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benzene; . |

1835734-67-2 | 5g |

€327.20 | 2024-07-19 | ||

| abcr | AB608888-25g |

1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benzene; . |

1835734-67-2 | 25g |

€966.10 | 2024-07-19 | ||

| abcr | AB608888-10g |

1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benzene; . |

1835734-67-2 | 10g |

€518.30 | 2024-07-19 | ||

| abcr | AB608888-1g |

1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benzene; . |

1835734-67-2 | 1g |

€141.70 | 2024-07-19 |

1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benZene 関連文献

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

-

Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

1835734-67-2 (1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benZene) 関連製品

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1835734-67-2)

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):194/307/572